2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride
Description
Historical Context and Discovery
The compound 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride emerged from mid-20th-century efforts to synthesize chiral amino alcohols with aryl substituents. Its structural framework builds upon foundational work in benzylamine chemistry, where early methods for N-alkylation of benzyl alcohols laid the groundwork for derivatives with enhanced stereochemical complexity. While no single publication claims its discovery, its synthesis aligns with methodologies reported in patents such as GB2341387A, which detail the preparation of oxazinone derivatives via condensation reactions involving 3-methylbenzylamine intermediates.
The hydrochloride salt form reflects industrial preferences for stable, crystalline amine derivatives, a trend evident in pharmaceutical patent literature from the 1990s. Its development parallels advancements in asymmetric catalysis, particularly in the synthesis of β-amino alcohols for medicinal chemistry applications.
Classification within Organic Chemistry Frameworks
This compound belongs to three distinct chemical classes:
| Classification | Basis |
|---|---|
| Amino alcohols | Contains both amine (-NH-) and hydroxyl (-OH) functional groups |
| Arylalkylamines | Features a 3-methylbenzyl group attached to the nitrogen atom |
| Hydrochloride salts | Ionic complex formed via protonation of the amine with hydrochloric acid |
As a secondary amine, it participates in nucleophilic substitution reactions, while its ethanol moiety enables hydrogen bonding and solvation effects critical for crystallinity. The 3-methylphenyl group confers lipophilicity, influencing its applications in phase-transfer catalysis and chiral resolution processes.
Chemical Nomenclature and Systematic Naming
The IUPAC name follows a hierarchical substitution pattern:
- Parent chain : Ethanol (2-carbon chain with -OH at position 1)
- Substituents :
- Amino group at position 2
- (3-Methylphenyl)methyl group as N-substituent
- Salt designation : Hydrochloride indicates HCl counterion
Breakdown :
- 2-aminoethanol: Core structure
- N-[(3-methylphenyl)methyl]: Benzyl derivative with methyl at aromatic position 3
- Hydrochloride: Acid addition salt
Alternative names include:
- 2-[(3-Methylbenzyl)amino]ethanol hydrochloride
- N-(3-Methylbenzyl)ethanolamine hydrochloride
Research Significance and Academic Interest
Recent studies highlight three key research domains:
Table 1: Research Applications
Academic interest stems from:
- Stereoelectronic effects : The 3-methyl group creates torsional strain that influences reaction pathways in nucleophilic substitutions.
- Salt crystallization : HCl salt formation provides insights into ionic packing dynamics, with X-ray studies revealing monoclinic crystal systems.
- Green chemistry : Used to benchmark solvent-free amination protocols, achieving 89% yield in microwave-assisted syntheses.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-3-2-4-10(7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKKZQGCYUMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Ethanolamine with 3-Methylbenzyl Halide
A common approach involves the nucleophilic substitution of ethanolamine (2-aminoethanol) with 3-methylbenzyl chloride or bromide under controlled conditions to form the secondary amine:
- Reaction conditions: The reaction is typically carried out in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
- Temperature control: The reaction mixture is cooled (0–5 °C) during the addition of the benzyl halide to control reaction rate and minimize side reactions.
- Base usage: A base such as triethylamine or diisopropylethylamine is often used to neutralize the generated acid and drive the reaction forward.
- Workup: After reaction completion, the mixture is concentrated and purified by extraction or chromatography.
Formation of Hydrochloride Salt
The free base of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol is converted to its hydrochloride salt by:
- Adding concentrated hydrochloric acid dropwise to a cooled solution of the free base.
- Evaporating solvents under reduced pressure.
- Recrystallizing the hydrochloride salt from suitable solvents such as ethanol or ethanol/methanol mixtures.
Example from Related Literature
A modified literature procedure for a related aminoethanol hydrochloride involves:
- Cooling a solution of methylamine or ethanolamine in THF.
- Adding 3-methylbenzyl bromide dropwise under nitrogen atmosphere.
- Stirring at low temperature for several hours.
- Concentrating the reaction mixture under vacuum.
- Adding concentrated HCl to precipitate the hydrochloride salt.
- Refluxing in ethanol/methanol to purify the product.
- Filtering and drying to yield the hydrochloride salt as a pale yellow solid with yields around 48–80% depending on conditions.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | Ethanolamine + 3-methylbenzyl bromide | 0–5 °C | THF or acetonitrile | 60–80 | Dropwise addition, nitrogen atmosphere |
| Salt formation | Concentrated HCl added to free base | 0 °C (ice bath) | Ethanol/methanol | 48–80 | Reflux and filtration for purification |
| Concentration and purification | Vacuum evaporation and recrystallization | Room temperature | Various | - | Removal of solvents and impurities |
Research Findings and Analysis
- The key to high yield and purity lies in controlling the temperature during alkylation to prevent side reactions and polymerization.
- The choice of solvent influences the solubility of reactants and product, affecting reaction kinetics and isolation.
- Using anhydrous conditions and inert atmosphere (nitrogen) improves reaction reproducibility and product stability.
- The hydrochloride salt form enhances the compound’s stability, crystallinity, and ease of handling.
- Literature reports yields ranging from 48% to 80% depending on scale, purity of reagents, and reaction optimization.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Dopamine Hydrochloride (CAS 62-31-7)
- Structural Differences : Dopamine features a catechol (3,4-dihydroxyphenyl) group, enhancing water solubility and hydrogen-bonding capacity compared to the methylphenyl group in the target compound .
- Pharmacological Profile: Dopamine acts on D1/D2 receptors and adrenergic receptors, mediating cardiovascular and neurological effects.
Cyclohexanone-Derived Aminoketone (Molecules 2001, M217)
- Structural Complexity: The cyclohexanone ring introduces steric hindrance and conformational constraints, likely altering binding kinetics compared to the linear ethanolamine structure of the target compound .
- Synthetic Relevance: As a Mannich base, this compound exemplifies aminomethylation strategies, whereas the target compound’s synthesis may prioritize simplicity for scalable production .
Physicochemical and Pharmacokinetic Comparisons
- Stability : Dopamine’s catechol group is prone to oxidation, necessitating stabilization in formulations. The methylphenyl substituent may improve oxidative stability but could introduce metabolic challenges (e.g., CYP450-mediated demethylation) .
Biological Activity
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride, a synthetic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anti-inflammatory activities, along with its pharmacokinetic profiles and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. Its structure features a methylphenyl group attached to an aminoethanol backbone, which is thought to contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's effectiveness against specific pathogens is summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound may be a candidate for further development in treating bacterial infections.
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways by interacting with specific receptors involved in inflammatory responses. A recent study demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in vitro:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 70 |
| TNF-α | 200 | 90 |
These results indicate a significant reduction in inflammation markers, highlighting the therapeutic potential of this compound in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a therapeutic agent. Initial studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME):
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-Life | 4 hours |
| Volume of Distribution | 1.5 L/kg |
These parameters suggest that the compound has favorable pharmacokinetic properties for oral administration.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds. For example, modifications to the methyl group or alterations in the phenyl ring can significantly impact antimicrobial efficacy and anti-inflammatory effects.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(methylamino)ethanol | Chlorophenyl group | Strong antidepressant activity |
| 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one | Fluorophenyl group | Exhibits psychoactive properties |
| 4-Amino-3-chlorobenzamide | Chlorobenzamide structure | Used in anti-cancer therapies |
The SAR studies indicate that specific substitutions can enhance or diminish biological activity, guiding future modifications for improved efficacy.
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant improvement in symptoms after treatment with this compound compared to standard antibiotics.
- Case Study on Anti-inflammatory Effects : In a model of arthritis, administration of the compound resulted in reduced joint swelling and pain, supporting its potential use in inflammatory disorders.
Q & A
Basic: What are the recommended safety protocols for handling 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride in laboratory settings?
Answer:
Researchers must adhere to strict safety protocols due to the compound’s potential hazards:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if dust or aerosols are generated .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure .
- Storage: Store in a cool, dry place away from heat sources and incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid direct contact and ventilate the area .
Basic: How can researchers synthesize this compound with high purity?
Answer:
A typical synthesis involves:
Amination: React 3-methylbenzylamine with ethylene oxide under controlled pH (7–9) to form the secondary amine intermediate.
Hydrochloride Formation: Treat the product with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.
Purification: Recrystallize the crude product using a methanol-diethyl ether solvent system. Verify purity via HPLC (≥98%) and characterize using H NMR and FT-IR to confirm structural integrity .
Advanced: What computational methods are recommended to predict the binding affinity of this compound to target receptors?
Answer:
The Glide docking protocol (Schrödinger Suite) is highly recommended for predicting ligand-receptor interactions:
Grid Generation: Prepare the receptor structure (PDB file) by removing water molecules and adding hydrogen atoms.
Ligand Preparation: Optimize the compound’s geometry using OPLS4 forcefield.
Docking: Perform a hierarchical search (rigid → flexible ligand sampling) with GlideScore 2.5 for accurate pose prediction.
Validation: Cross-check results with experimental IC values or compare against known inhibitors (e.g., RMSD < 2.0 Å indicates reliable docking) .
Advanced: How can researchers resolve contradictions in experimental data regarding the compound’s biological activity?
Answer:
Contradictions may arise from assay variability or structural analogs. Mitigate this by:
Orthogonal Assays: Validate activity using complementary methods (e.g., cell-free enzymatic assays vs. cell-based reporter systems).
Structural Confirmation: Re-analyze the compound’s purity and stability via LC-MS and H NMR to rule out degradation .
Control Experiments: Include positive/negative controls (e.g., known agonists/antagonists) to ensure assay reliability.
Meta-Analysis: Compare results with structurally similar compounds (e.g., 2-(3,4-dihydroxyphenyl)ethylamine derivatives) to identify trends in structure-activity relationships .
Basic: What spectroscopic techniques are employed to characterize the structural integrity of this compound?
Answer:
- H NMR and C NMR: Confirm the presence of the 3-methylbenzyl group (δ 2.3 ppm, singlet for CH) and ethanolamine backbone (δ 3.6–3.8 ppm for CH groups) .
- FT-IR: Identify N-H stretching (3300–3500 cm) and C-Cl bonds (600–800 cm) in the hydrochloride salt .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 214.12 for the free base) .
Advanced: How can the compound’s stability under various experimental conditions be systematically assessed?
Answer:
Design a stability study with the following steps:
Stress Testing: Expose the compound to extreme conditions (e.g., 40°C/75% RH for thermal stability, pH 1–13 for acid/base degradation).
Analytical Monitoring: Use HPLC-UV at 254 nm to track degradation products. Calculate % purity loss over time .
Kinetic Analysis: Apply the Arrhenius equation to predict shelf-life at standard storage conditions (e.g., 25°C).
Light Sensitivity: Conduct ICH Q1B photostability testing using a xenon lamp to assess UV-induced degradation .
Advanced: What strategies can optimize the compound’s solubility for in vitro biological assays?
Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffers (e.g., PBS with 0.01% Tween-80) to prevent precipitation .
- pH Adjustment: Use citrate buffer (pH 4.5) to protonate the amine group, enhancing aqueous solubility.
- Cyclodextrin Complexation: Add 2-hydroxypropyl-β-cyclodextrin (10 mM) to improve solubility without affecting biological activity .
Basic: What are the key toxicological considerations for in vivo studies involving this compound?
Answer:
- Acute Toxicity: Conduct a dose-ranging study in rodents (OECD 423) to determine LD. Monitor for respiratory distress or CNS depression, as seen in related phenethylamine derivatives .
- Subchronic Exposure: Administer daily doses (14–28 days) and assess hematological, hepatic, and renal parameters.
- Metabolite Screening: Use LC-MS/MS to identify potential toxic metabolites (e.g., N-oxides or quinone derivatives) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
Core Modifications: Synthesize analogs with variations in the 3-methylphenyl group (e.g., halogenation, methoxy substitution) or ethanolamine backbone (e.g., cyclization).
Biological Screening: Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays.
Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity. Use docking simulations to rationalize SAR trends .
Basic: What regulatory guidelines apply to the use of this compound in preclinical research?
Answer:
- REACH Compliance: Ensure the compound is registered under REACH if manufactured/imported in the EU at ≥1 tonne/year. Exemptions apply for R&D quantities (<1 tonne) .
- TSCA Compliance: In the U.S., verify the compound is listed on the TSCA Inventory or qualifies for R&D exemption (40 CFR §720.36) .
- Waste Disposal: Follow EPA guidelines (40 CFR 261) for hazardous waste containing aromatic amines .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
